N-(2-methylbenzyl)-2-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide
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Overview
Description
2-{4-[3-(4-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]PHENOXY}-N-[(2-METHYLPHENYL)METHYL]ACETAMIDE is a synthetic organic compound that belongs to the class of oxadiazole derivatives. These compounds are known for their diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and agriculture.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[3-(4-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]PHENOXY}-N-[(2-METHYLPHENYL)METHYL]ACETAMIDE typically involves the following steps:
Formation of the oxadiazole ring: This can be achieved through the cyclization of a suitable precursor, such as a hydrazide or an amidoxime, with a carboxylic acid derivative under acidic or basic conditions.
Coupling with the phenoxy group: The oxadiazole intermediate is then coupled with a phenol derivative using a coupling reagent such as DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Introduction of the acetamide group: The final step involves the reaction of the phenoxy-oxadiazole intermediate with an appropriate amine, such as 2-methylbenzylamine, under mild conditions to form the acetamide derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-{4-[3-(4-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]PHENOXY}-N-[(2-METHYLPHENYL)METHYL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles or electrophiles in the presence of a suitable catalyst or base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe or inhibitor in biochemical assays.
Medicine: Potential therapeutic agent for the treatment of diseases.
Industry: As a component in the development of new materials or agrochemicals.
Mechanism of Action
The mechanism of action of 2-{4-[3-(4-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]PHENOXY}-N-[(2-METHYLPHENYL)METHYL]ACETAMIDE involves its interaction with specific molecular targets and pathways. These may include:
Enzyme inhibition: The compound may inhibit the activity of certain enzymes by binding to their active sites.
Receptor modulation: It may act as an agonist or antagonist of specific receptors, affecting cellular signaling pathways.
DNA/RNA interaction: The compound may bind to nucleic acids, influencing gene expression and protein synthesis.
Comparison with Similar Compounds
Similar Compounds
- **2-{4-[3-(4-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]PHENOXY}-N-[(2-METHYLPHENYL)METHYL]ACETAMIDE
- **2-{4-[3-(4-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]PHENOXY}-N-[(3-METHYLPHENYL)METHYL]ACETAMIDE
- **2-{4-[3-(4-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]PHENOXY}-N-[(4-METHYLPHENYL)METHYL]ACETAMIDE
Uniqueness
The uniqueness of 2-{4-[3-(4-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]PHENOXY}-N-[(2-METHYLPHENYL)METHYL]ACETAMIDE lies in its specific substitution pattern and the presence of both oxadiazole and acetamide functional groups. This combination imparts unique chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C25H23N3O3 |
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Molecular Weight |
413.5 g/mol |
IUPAC Name |
N-[(2-methylphenyl)methyl]-2-[4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy]acetamide |
InChI |
InChI=1S/C25H23N3O3/c1-17-7-9-19(10-8-17)24-27-25(31-28-24)20-11-13-22(14-12-20)30-16-23(29)26-15-21-6-4-3-5-18(21)2/h3-14H,15-16H2,1-2H3,(H,26,29) |
InChI Key |
AOJVFJBQWGAOLX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3=CC=C(C=C3)OCC(=O)NCC4=CC=CC=C4C |
Origin of Product |
United States |
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